4-bromo-N-(3-iodophenyl)benzamide chemical properties
4-bromo-N-(3-iodophenyl)benzamide chemical properties
4-Bromo-N-(3-iodophenyl)benzamide: A Strategic Dihalogenated Scaffold for Orthogonal Cross-Coupling
Executive Summary
In the landscape of modern drug discovery and advanced materials science, the ability to rapidly and predictably diversify molecular cores is a critical bottleneck. 4-Bromo-N-(3-iodophenyl)benzamide (CAS: 489455-70-1) emerges as a highly privileged, dihalogenated building block designed specifically to address this challenge. By incorporating two distinct halogen atoms (iodine and bromine) on separate aromatic rings connected via a stable amide linkage, this molecule serves as a dual-electrophile. It enables highly controlled, sequential transition-metal-catalyzed cross-coupling reactions without the need for intermediate protecting groups. This whitepaper details the physicochemical profile, mechanistic rationale, and validated protocols for synthesizing and utilizing this orthogonal scaffold.
Physicochemical Profiling
Understanding the baseline physical properties of 4-bromo-N-(3-iodophenyl)benzamide is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature catalytic cycles.
| Property | Value |
| Chemical Name | 4-bromo-N-(3-iodophenyl)benzamide |
| CAS Registry Number | 489455-70-1 |
| Molecular Formula | C13H9BrINO |
| Molecular Weight | 402.025 g/mol |
| Density | 1.9 ± 0.1 g/cm³ [1] |
| Boiling Point | 368.6 ± 27.0 °C at 760 mmHg [1] |
| Flash Point | 176.7 ± 23.7 °C [1] |
Mechanistic Rationale: The Principle of Orthogonal Reactivity
The strategic value of 4-bromo-N-(3-iodophenyl)benzamide lies in the thermodynamic differential between its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the aryl halide to the electron-rich Pd(0) active catalyst.
The activation energy required for this oxidative addition is directly correlated to the Bond Dissociation Energy (BDE) of the carbon-halogen bond. The BDE of an aryl C–I bond is approximately 67.2 kcal/mol , whereas the BDE of an aryl C–Br bond is significantly higher at 82.6 kcal/mol [2].
Because of this ~15 kcal/mol energy gap, an injected electron into the antibonding LUMO during the catalytic cycle results in the preferential, low-barrier cleavage of the C–I bond [3]. By carefully tuning the reaction temperature and the electronic properties of the phosphine ligands, chemists can achieve absolute chemoselectivity—functionalizing the 3-position of the aniline ring while leaving the 4-bromo-benzamide moiety completely intact for a subsequent, distinct transformation.
Synthetic Methodology: Preparation of the Scaffold
The synthesis of 4-bromo-N-(3-iodophenyl)benzamide relies on a modified Schotten-Baumann reaction, utilizing an acyl chloride and an aniline derivative. The protocol below is designed as a self-validating system, ensuring high yield and purity.
Protocol 1: Amide Bond Formation
Reagents: 4-Bromobenzoyl chloride (1.0 eq), 3-Iodoaniline (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).
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Initiation & Temperature Control: Dissolve 3-iodoaniline and DIPEA in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
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Causality: Cooling mitigates the highly exothermic nature of the nucleophilic acyl substitution, preventing the formation of di-acylated side products and minimizing solvent evaporation.
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Nucleophilic Attack: Add 4-bromobenzoyl chloride dropwise over 15 minutes.
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Causality: Dropwise addition maintains a low localized concentration of the electrophile, ensuring complete conversion of the aniline. DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct. If HCl is not scavenged, it will protonate the remaining 3-iodoaniline, rendering it non-nucleophilic and stalling the reaction.
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Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
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Self-Validating Workup:
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Wash the organic layer with 1N HCl. Validation: This selectively partitions any unreacted 3-iodoaniline and DIPEA into the aqueous phase.
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Wash with saturated aqueous NaHCO3. Validation: This hydrolyzes any residual 4-bromobenzoyl chloride into water-soluble 4-bromobenzoic acid, removing it from the organic layer.
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Wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-bromo-N-(3-iodophenyl)benzamide as a crystalline solid.
Figure 1: Schotten-Baumann synthesis workflow for 4-bromo-N-(3-iodophenyl)benzamide.
Application Workflows: Sequential Cross-Coupling
The primary application of this scaffold is the rapid generation of asymmetric bi-aryl or heteroaryl systems, which are highly sought after in the development of kinase inhibitors (where the amide acts as a hinge-binding motif) and PROTAC linkers.
Protocol 2: Orthogonal Suzuki-Miyaura Functionalization
Phase 1: Chemoselective C–I Functionalization
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Setup: Combine 4-bromo-N-(3-iodophenyl)benzamide (1.0 eq), Arylboronic Acid A (1.05 eq), and Na2CO3 (2.0 eq) in a degassed mixture of Toluene/EtOH/H2O (2:1:1).
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Catalysis: Add a mild catalyst, such as Pd(PPh3)4 (5 mol%).
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Execution: Heat to 60 °C for 6 hours.
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Causality: The standard triphenylphosphine ligand and moderate temperature provide enough energy to overcome the 67.2 kcal/mol barrier of the C–I bond, but are insufficient to activate the 82.6 kcal/mol C–Br bond [2]. This ensures 100% chemoselectivity.
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Isolation: Extract with EtOAc, purify via silica gel chromatography to isolate the mono-coupled intermediate.
Phase 2: High-Energy C–Br Functionalization
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Setup: Combine the mono-coupled intermediate (1.0 eq), Arylboronic Acid B (1.2 eq), and K3PO4 (2.0 eq) in degassed 1,4-Dioxane/H2O (4:1).
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Catalysis: Add a highly active catalyst system, such as Pd(dppf)Cl2 (5 mol%).
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Execution: Heat to 100 °C for 12 hours.
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Causality: The bidentate, electron-rich dppf ligand increases the electron density on the Pd center, accelerating the oxidative addition into the stronger C–Br bond. The elevated temperature provides the necessary thermodynamic drive to complete the catalytic cycle.
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Isolation: Standard aqueous workup and purification yield the fully diversified, asymmetric target molecule.
Figure 2: Orthogonal cross-coupling pathway exploiting C-I vs C-Br bond dissociation.
References
- Title: 489455-70-1_4-Bromo-N-(3-iodophenyl)benzamide ...
- Source: chemrxiv.
- Source: acs.
